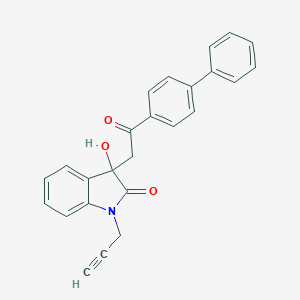![molecular formula C18H17N3 B214767 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B214767.png)
1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine
Descripción general
Descripción
Anticancer agent 129 is a quinoline derivative that has shown promising anticancer activity. This compound is part of a broader class of quinoline-based anticancer agents, which are known for their ability to inhibit various cancer cell lines . The unique structure of anticancer agent 129 allows it to interact with specific molecular targets, making it a valuable candidate for cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 129 involves the formation of a quinoline scaffold. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of anticancer agent 129 may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 129 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the quinoline ring, potentially altering its anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, each with potential anticancer activity. These modifications can lead to compounds with improved efficacy or reduced toxicity .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Medicine: Potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancers.
Industry: May be used in the development of new anticancer drugs and formulations.
Mecanismo De Acción
The mechanism of action of anticancer agent 129 involves its interaction with specific molecular targets within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. For example, it may inhibit topoisomerases, kinases, or other proteins involved in cell cycle regulation . This leads to cell cycle arrest, apoptosis, and ultimately, the reduction of tumor growth.
Similar Compounds:
Quinoline Derivatives: Other quinoline-based anticancer agents include compounds like camptothecin and quinacrine, which also exhibit significant anticancer activity.
Nitrogen Heterocycles: Compounds such as pyrimidine, carbazole, and indole derivatives are also known for their anticancer properties.
Uniqueness: Anticancer agent 129 stands out due to its specific molecular interactions and the ability to be modified through various chemical reactions. Its unique structure allows for targeted inhibition of cancer cell growth, making it a valuable addition to the arsenal of anticancer agents .
Propiedades
Fórmula molecular |
C18H17N3 |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20) |
Clave InChI |
ZCZQCKJQIGWLFR-UHFFFAOYSA-N |
SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
SMILES canónico |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)


![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)

![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)